1-(3-Amino-4-methylpiperidin-1-yl)-2-methoxyethan-1-one

Piperidine regioisomer Kinase inhibitor scaffold Structure-activity relationship

1-(3-Amino-4-methylpiperidin-1-yl)-2-methoxyethan-1-one (CAS 1406724-63-7) is a synthetic piperidine derivative with the molecular formula C9H18N2O2 and a molecular weight of 186.25 g/mol. It belongs to the 3-amino-4-methylpiperidine chemical class, a scaffold recognized as a key structural intermediate in the synthesis of pharmaceutically active kinase inhibitors, most notably Tofacitinib.

Molecular Formula C9H18N2O2
Molecular Weight 186.25 g/mol
Cat. No. B13198103
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3-Amino-4-methylpiperidin-1-yl)-2-methoxyethan-1-one
Molecular FormulaC9H18N2O2
Molecular Weight186.25 g/mol
Structural Identifiers
SMILESCC1CCN(CC1N)C(=O)COC
InChIInChI=1S/C9H18N2O2/c1-7-3-4-11(5-8(7)10)9(12)6-13-2/h7-8H,3-6,10H2,1-2H3
InChIKeyZZUBKPMYMYTTJE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(3-Amino-4-methylpiperidin-1-yl)-2-methoxyethan-1-one: Piperidine-Derived Research Intermediate for Kinase-Targeted Drug Discovery


1-(3-Amino-4-methylpiperidin-1-yl)-2-methoxyethan-1-one (CAS 1406724-63-7) is a synthetic piperidine derivative with the molecular formula C9H18N2O2 and a molecular weight of 186.25 g/mol . It belongs to the 3-amino-4-methylpiperidine chemical class, a scaffold recognized as a key structural intermediate in the synthesis of pharmaceutically active kinase inhibitors, most notably Tofacitinib [1]. The compound features a tertiary amide linkage between the piperidine nitrogen and a 2-methoxyacetyl group, combined with a primary amine at the 3-position and a methyl substituent at the 4-position of the piperidine ring . It is commercially available at a minimum purity specification of 95% from multiple reputable chemical suppliers .

Why Generic Substitution of 1-(3-Amino-4-methylpiperidin-1-yl)-2-methoxyethan-1-one with Regioisomeric Analogs Fails in Medicinal Chemistry Workflows


Close structural analogs of 1-(3-amino-4-methylpiperidin-1-yl)-2-methoxyethan-1-one — such as the 4-amino regioisomer (CAS 926260-72-2), the 3-aminomethyl derivative (CAS 1083368-87-9), or the des-methyl analog (CAS 1249933-89-8) — cannot be interchanged without altering key molecular recognition properties. The 3-amino-4-methyl substitution pattern on the piperidine ring establishes a defined stereoelectronic environment that differs fundamentally from regioisomeric variants in hydrogen-bonding vector orientation, steric accessibility of the primary amine, and conformational preferences of the piperidine ring . The 4-methyl group introduces both steric bulk and lipophilic character absent in the des-methyl analog, while the direct amine attachment to the ring — as opposed to the aminomethyl spacer in the 3-aminomethyl derivative — reduces the number of rotatable bonds from 3 to 2, conferring greater conformational rigidity that can translate into differential binding entropy . The 3-amino-4-methylpiperidine motif is specifically validated in the patent and medicinal chemistry literature as a privileged scaffold for kinase inhibitor design, including as the core intermediate for Tofacitinib [1]; substitution at alternative positions or removal of the methyl group disrupts this pharmacophoric recognition.

Quantitative Differentiation Evidence for 1-(3-Amino-4-methylpiperidin-1-yl)-2-methoxyethan-1-one Versus Closest Structural Analogs


Regiochemical Differentiation: 3-Amino-4-methyl Substitution Pattern Confers Kinase-Targeted Pharmacophoric Recognition Absent in 4-Amino Regioisomer

The target compound bears a 3-amino-4-methyl substitution on the piperidine ring (C9H18N2O2, MW 186.25 g/mol), in contrast to the 4-amino regioisomer 1-(4-aminopiperidin-1-yl)-2-methoxyethan-1-one (CAS 926260-72-2), which lacks the methyl group (C8H16N2O2, MW 172.22 g/mol) [1]. The 3-amino-4-methylpiperidine scaffold is explicitly identified in patent literature as the critical pharmacophoric core for Janus kinase (JAK) inhibition, serving as the key intermediate in the synthesis of Tofacitinib, an FDA-approved JAK inhibitor [1]. The (3R,4R) stereochemistry of this scaffold is essential for Tofacitinib's biological activity, and the 4-methyl group contributes to both binding pocket occupancy and metabolic stability [2]. The 4-amino regioisomer, lacking the 4-methyl substituent and presenting the amine at a different ring position, cannot mimic this pharmacophore geometry.

Piperidine regioisomer Kinase inhibitor scaffold Structure-activity relationship

Conformational Rigidity Advantage: Reduced Rotatable Bond Count Compared to 3-Aminomethyl Regioisomer

The target compound contains only 2 rotatable bonds, compared to 3 rotatable bonds in the 3-aminomethyl regioisomer 1-(3-(aminomethyl)piperidin-1-yl)-2-methoxyethan-1-one (CAS 1083368-87-9), as calculated from their respective SMILES structures and confirmed by Leyan computed property data . This difference arises from the direct attachment of the primary amine to the piperidine ring in the target compound versus a methylene spacer in the aminomethyl analog. The reduction by one rotatable bond translates to a lower conformational entropy penalty upon target binding — each frozen rotatable bond contributes approximately 0.5–1.5 kcal/mol to the entropic cost of binding, which can correspond to a 5- to 100-fold difference in binding affinity [1]. Both compounds share identical molecular formula (C9H18N2O2), MW (186.25 g/mol), TPSA (55.56 Ų), and nearly identical LogP (target: -0.1715; comparator: -0.1699), isolating the rotatable bond count as the principal differentiating physicochemical feature .

Conformational entropy Rotatable bonds Binding affinity Molecular design

4-Methyl Substituent Differentiates Target from Des-Methyl Analog: MW, LogP, and Steric Profile

The target compound (CAS 1406724-63-7, C9H18N2O2, MW 186.25) differs from the des-methyl analog 1-(3-aminopiperidin-1-yl)-2-methoxyethan-1-one (CAS 1249933-89-8, C8H16N2O2, MW 172.23) by the presence of a methyl group at the 4-position of the piperidine ring . This methyl substitution increases molecular weight by 14.02 g/mol and alters both steric and electronic properties of the piperidine ring. In the context of DPP-4 inhibitor development, the broader 3-aminopiperidine class has demonstrated potent inhibition with IC50 values as low as 2.20 nM for optimized analogs in DPP-4 biochemical assays, with selectivity over related peptidases (DPP8, DPP9, QPP) being critically modulated by substituents on the piperidine ring [1]. The 4-methyl group can influence the preferred chair conformation of the piperidine ring, with the methyl substituent preferentially occupying an equatorial position, thereby affecting the spatial orientation of the 3-amino group and its hydrogen-bonding interactions with biological targets [2].

Lipophilicity Metabolic stability Steric effects Piperidine SAR

Commercial Availability and Purity: 95% Minimum Purity Specification with Multi-Vendor Sourcing

The target compound (CAS 1406724-63-7) is commercially available from multiple independent suppliers with a consistent minimum purity specification of 95% . In contrast, the 3-aminomethyl regioisomer (CAS 1083368-87-9) is offered at 98% purity by at least one vendor , while the 4-amino regioisomer (CAS 926260-72-2) is also listed at 95% purity . The target compound's multi-vendor availability at 95% purity — with at least two suppliers (AKSci and Leyan) offering catalog listings — provides procurement redundancy that reduces supply chain risk for ongoing research programs. The compound is classified exclusively for research use and is not intended for human or veterinary applications .

Chemical procurement Purity specification Catalog availability Supply chain

Optimal Research and Procurement Application Scenarios for 1-(3-Amino-4-methylpiperidin-1-yl)-2-methoxyethan-1-one


Kinase Inhibitor Lead Generation: JAK Family and Beyond

The 3-amino-4-methylpiperidine scaffold of the target compound is a privileged pharmacophore for kinase inhibitor design, most prominently validated as the core intermediate in Tofacitinib synthesis . Medicinal chemistry teams pursuing JAK family kinase inhibitors can use the target compound as a direct building block for constructing focused compound libraries. The 3-amino group serves as a versatile handle for reductive amination or amide coupling to introduce heterocyclic warheads, while the 2-methoxyacetyl group provides a metabolically stable amide linkage amenable to further functionalization . The 4-methyl substituent provides a defined steric and lipophilic contribution that has been demonstrated to be important for JAK isoform selectivity in the broader amino-methylpiperidine kinase inhibitor patent space [1].

Conformational Restriction Strategy in Fragment-Based Drug Design

With only 2 rotatable bonds — one fewer than the isomeric 3-aminomethyl analog (CAS 1083368-87-9) — the target compound offers a more rigid scaffold that can reduce the entropic penalty upon target binding [2]. Fragment-based drug discovery (FBDD) programs seeking to improve ligand efficiency through conformational pre-organization should prefer the target compound over the more flexible 3-aminomethyl regioisomer. The estimated 0.5–1.5 kcal/mol entropic advantage per frozen rotor can translate into meaningful binding affinity gains during fragment-to-lead optimization [2].

Dual-Functional Building Block: Parallel Derivatization at Amino and Amide Positions

The target compound presents two orthogonal reactive handles: a primary amine at the 3-position (nucleophilic, amenable to acylation, reductive amination, or sulfonamide formation) and a methoxyacetyl amide (which can be reduced, hydrolyzed, or further functionalized at the methoxy terminus) . This dual functionality enables parallel synthetic strategies where both positions can be independently modified to generate diverse compound arrays. The 4-methyl group additionally provides a stereochemical anchor point if enantiomerically pure synthesis is employed, as demonstrated in the chiral preparation of (3R,4R)-configured Tofacitinib intermediates [3].

DPP-4 Inhibitor Scaffold Exploration with Enhanced Conformational Control

The 3-aminopiperidine class has demonstrated potent DPP-4 inhibition with IC50 values reaching low nanomolar range in optimized analogs, along with selectivity over related peptidases (DPP8, DPP9, QPP) [4][5]. The target compound's 4-methyl substitution provides additional steric bulk that may influence selectivity profiles compared to the des-methyl analog. Researchers investigating type 2 diabetes or metabolic disorder targets where DPP-4 inhibition is therapeutically relevant may find the target compound a useful starting point for SAR studies, particularly for probing the effect of piperidine ring substitution on selectivity and metabolic stability [4].

Quote Request

Request a Quote for 1-(3-Amino-4-methylpiperidin-1-yl)-2-methoxyethan-1-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.